2-(Oxan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Description
2-(Oxan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester-functionalized pyrimidine derivative. Its structure features a pyrimidine core substituted at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (a pinacol boronate ester) and at position 2 with an oxan-3-yl (tetrahydro-2H-pyran-3-yl) group. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl systems critical in pharmaceuticals and materials science . The oxan-3-yl group introduces steric bulk and modulates electronic properties, distinguishing it from analogous pyrimidine boronic esters.
Properties
Molecular Formula |
C15H23BN2O3 |
|---|---|
Molecular Weight |
290.17 g/mol |
IUPAC Name |
2-(oxan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-8-17-13(18-9-12)11-6-5-7-19-10-11/h8-9,11H,5-7,10H2,1-4H3 |
InChI Key |
BHOSJOSAFIIUNO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3CCCOC3 |
Origin of Product |
United States |
Preparation Methods
Halogenated Pyrimidine Precursors
A common route involves Miyaura borylation of 5-halopyrimidine intermediates. For example, 5-bromo-2-(oxan-3-yl)pyrimidine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst:
Reaction Conditions
-
Base : Potassium acetate (3 equiv)
-
Solvent : 1,4-Dioxane/water (9:1)
-
Temperature : 80–100°C, 12–24 h under argon
Yield : 30–45% (crude), improving to 60–70% after purification by silica gel chromatography.
Mechanistic Insight :
The oxidative addition of Pd⁰ to the C–Br bond forms a Pd(II) intermediate, which undergoes transmetallation with the diboron reagent. Reductive elimination yields the boronate ester.
Pyrimidine Ring Construction with Pre-Installed Substituents
Cyclocondensation Strategies
The pyrimidine ring can be assembled from fragments bearing the oxan-3-yl and boronate groups. A representative protocol involves condensing a boronate-containing β-diketone with a urea derivative:
Example Protocol
-
β-Diketone Synthesis : React ethyl acetoacetate with pinacol boronate under acidic conditions.
-
Cyclization : Treat the β-diketone with 3-aminotetrahydropyran in refluxing ethanol.
Yield : 40–50%, with purification via recrystallization.
Functional Group Interconversion
Oxan-3-yl Group Introduction
The oxan-3-yl moiety is introduced via nucleophilic substitution or Mitsunobu reaction:
Nucleophilic Substitution
-
Substrate : 2-Chloro-5-boronate pyrimidine
-
Reagent : Sodium oxan-3-olate
-
Conditions : DMF, 120°C, 8 h
Mitsunobu Reaction
-
Substrate : 2-Hydroxy-5-boronate pyrimidine
-
Reagents : Oxan-3-ol, DIAD, PPh₃
-
Solvent : THF, 0°C to rt
Optimization and Scale-Up Considerations
Catalyst Loading and Solvent Effects
Reducing Pd catalyst loadings to 1 mol% with ligand additives (e.g., SPhos) improves cost-efficiency without compromising yield. Anhydrous solvents (e.g., THF over DMF) enhance boronate stability during Miyaura borylation.
Purification Challenges
Silica gel chromatography remains standard, but boronate esters often require careful handling under inert atmospheres. Alternative methods include:
-
Crystallization : From ethyl acetate/hexanes (1:3)
-
Flash Chromatography : Using deactivated silica gel (10% water)
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The oxan-3-yl group can be oxidized to form corresponding oxan-3-one derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxan-3-one derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Oxan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, especially in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(Oxan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxan-3-yl group and dioxaborolan-2-yl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related pyrimidine boronic esters, highlighting key differences in substituents, molecular weights, and applications:
Key Comparative Analysis:
Steric and Electronic Effects: The oxan-3-yl group in the target compound provides significant steric bulk compared to smaller substituents like methyl or chloro. This can slow coupling kinetics but improve selectivity in complex reactions . Electron-withdrawing groups (e.g., -Cl, -F, -OCF3) increase the electrophilicity of the pyrimidine ring, accelerating cross-coupling rates . Amino and methoxy groups enhance solubility in aqueous media, facilitating use in biphasic reaction systems .
Reactivity in Suzuki-Miyaura Coupling: Chloro- and fluoro-substituted derivatives are widely used in pharmaceutical synthesis due to their compatibility with palladium catalysts and high yields .
Stability and Handling :
Biological Activity
The compound 2-(Oxan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(Oxan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is C14H22BNO3S, with a molecular weight of 295.2 g/mol. The compound features a pyrimidine ring substituted with an oxane and a dioxaborolane moiety.
| Property | Value |
|---|---|
| Molecular Formula | C14H22BNO3S |
| Molecular Weight | 295.2 g/mol |
| IUPAC Name | 2-(oxan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
| InChI Key | BFPGOYKPXRFFNQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted for its potential to inhibit serine proteases which play critical roles in blood coagulation and inflammation .
- Antitumor Activity : The structural components of the compound suggest it may exhibit antitumor properties by interfering with cancer cell proliferation and survival pathways. The dioxaborolane moiety is particularly noted for its ability to form reversible covalent bonds with nucleophiles in tumor cells .
Case Study: Anticancer Potential
In a recent study evaluating the anticancer effects of boron-containing compounds, 2-(Oxan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine was tested against various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 8.5 |
| A549 (Lung Cancer) | 10.2 |
These findings suggest that the compound may serve as a lead for further development in cancer therapeutics.
Pharmacological Profile
The pharmacological profile of the compound has been explored through various assays:
- Anti-inflammatory Activity : Inflammation models demonstrated that the compound reduced pro-inflammatory cytokine levels significantly compared to controls.
- Antioxidant Activity : The ability to scavenge free radicals was assessed using DPPH assays. The compound exhibited moderate antioxidant activity.
Q & A
Q. What synthetic strategies are recommended for preparing pyrimidine derivatives containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where a boronate ester (e.g., pinacol boronic ester) reacts with halogenated pyrimidines under palladium catalysis. Key steps include:
- Halogenation: Introduce a halogen (e.g., Cl, Br) at the desired position on the pyrimidine ring.
- Borylation: Use bis(pinacolato)diboron (B₂Pin₂) or pinacol borane with a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronate group.
- Optimization: Adjust reaction conditions (e.g., solvent: DME or THF; base: Cs₂CO₃) to improve yield and regioselectivity .
Q. How can X-ray crystallography validate the structural integrity of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to analyze bond lengths, angles, and torsional conformations. Key parameters:
- Crystallization: Optimize solvent mixtures (e.g., DCM/hexane) to grow high-quality crystals.
- Validation: Compare experimental data with DFT-optimized geometries to confirm the oxane ring conformation and boronate ester planarity .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
The oxane substituent introduces steric bulk, which may slow transmetallation steps in Suzuki reactions. To mitigate this:
- Ligand screening: Use bulky ligands (e.g., SPhos, XPhos) to stabilize the Pd center and enhance turnover.
- Electronic tuning: Electron-withdrawing groups on the pyrimidine ring (e.g., trifluoromethyl) can activate the boronate toward coupling. Kinetic studies (e.g., monitoring via ¹¹B NMR) reveal boronate activation barriers .
Q. What analytical methods resolve contradictions in reaction yield data across different substrates?
Contradictions often arise from competing side reactions (e.g., protodeboronation). A systematic approach includes:
- High-throughput screening: Test multiple substrates (e.g., aryl halides, triflates) under identical conditions.
- Mechanistic probes: Use ¹⁹F NMR to track fluorine-containing intermediates or LC-MS to detect byproducts.
- Data normalization: Correlate yields with calculated steric parameters (e.g., Taft steric indices) .
Q. How can computational modeling guide the design of derivatives with improved stability?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
- Boron oxidation susceptibility: The dioxaborolane ring’s electron density affects air/water stability.
- Hydrolytic pathways: Simulate hydrolysis kinetics under varying pH to identify stable substituents (e.g., electron-donating groups on oxane). Experimental validation via accelerated stability testing (40°C/75% RH) is critical .
Methodological Considerations
Q. What solvent systems optimize solubility for NMR characterization of this hydrophobic compound?
- Primary solvents: Deuterated THF-d₈ or DMSO-d₆ for polar intermediates.
- Co-solvents: Add CDCl₃ (10-20%) to deuterated benzene (C₆D₆) for hydrophobic boronate esters.
- Temperature control: Heat samples to 50°C to reduce aggregation artifacts in ¹H NMR .
Q. How to troubleshoot low yields in multi-step syntheses involving this compound?
- Intermediate trapping: Use quenching agents (e.g., NH₄Cl) to isolate reactive intermediates.
- Purification: Employ reverse-phase flash chromatography (C18 column) with acetonitrile/water gradients for polar byproducts.
- In-line analytics: Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
